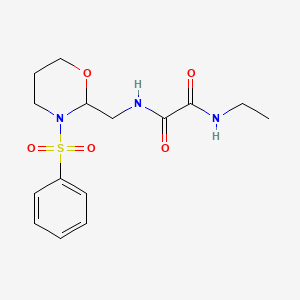

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a phenylsulfonyl-substituted 1,3-oxazinan ring. Its core structure includes:

- Oxalamide backbone: Provides hydrogen-bonding capacity and structural rigidity.

- 1,3-Oxazinan ring: A six-membered heterocycle containing oxygen and nitrogen, modified at the 3-position with a phenylsulfonyl group.

- Ethyl substituent: Attached to the N1 of the oxalamide, enhancing lipophilicity.

While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular formula is inferred as C₁₇H₂₃N₃O₅S (molecular weight ≈ 389.44 g/mol) based on structural analogs like the compound in .

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-2-16-14(19)15(20)17-11-13-18(9-6-10-23-13)24(21,22)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZUAJBVUEOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The phenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The phenylsulfonyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its therapeutic properties could lead to new treatments for various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may play a role in binding to enzymes or receptors, modulating their activity. The oxalamide core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Sulfonyl Group

N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide ()

- Key Differences :

- Substituents on the phenyl ring: 4-fluoro and 2-methyl groups replace the unsubstituted phenyl in the target compound.

- Impact :

- Increased lipophilicity and steric bulk due to the methyl group.

- Enhanced metabolic stability via fluorine’s electron-withdrawing effect .

- Molecular Formula : C₁₆H₂₂FN₃O₅S (387.4 g/mol).

Eletriptan Hydrobromide ()

- Key Differences :

- Core structure: Indole ring instead of oxazinan.

- Sulfonyl group: Attached via an ethyl linker ( 5-[2-(phenylsulfonyl)ethyl] ).

- Impact :

- The indole core facilitates serotonin receptor targeting (common in migraine therapeutics).

- Longer linker may increase conformational flexibility compared to the oxazinan’s rigid heterocycle .

- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (463.43 g/mol).

Variations in the Oxalamide Core

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide ()

Sulfur-Containing Functional Groups

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Key Differences :

- Sulfanyl (S–) vs. sulfonyl (SO₂) : Sulfanyl is less polar and more prone to oxidation.

- Pyrazole core : Aromatic heterocycle with trifluoromethyl and aldehyde groups.

- Impact :

- Reduced metabolic stability compared to sulfonyl-containing analogs.

- Trifluoromethyl group enhances electronegativity and bioavailability .

Structural and Functional Implications

Physicochemical Properties

- Polarity Trends : Sulfonyl groups enhance solubility in polar solvents, while halogenation (e.g., F, Cl) and aromatic rings increase lipophilicity.

Pharmacological Considerations

- Target Compound vs. Eletriptan : The oxazinan core may limit blood-brain barrier penetration compared to indole-based drugs like eletriptan, which target CNS receptors .

- Substituent Effects : Fluorine in the 4-fluoro-2-methylphenyl analog could reduce cytochrome P450-mediated metabolism, prolonging half-life .

Biological Activity

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the oxalamide class of compounds, characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure

The molecular formula for this compound is , and its molecular weight is approximately 357.41 g/mol . The compound features a phenylsulfonyl group, an oxazinan ring, and an ethyl substituent on the nitrogen atom.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 357.41 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group can potentially inhibit various enzymes and proteins, leading to modulation of biological pathways. Additionally, the oxazinan ring enhances the compound's stability and bioavailability, while the oxalamide moiety aids in receptor binding .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

There is growing interest in the anticancer potential of oxalamides. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. Future research is needed to explore the specific anticancer effects of this compound .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of several oxalamides, including this compound. The results indicated significant inhibition of target enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay conducted on various cancer cell lines, this compound demonstrated moderate cytotoxic effects compared to standard chemotherapeutic agents. The compound's ability to induce cell death was linked to its structural features that facilitate interaction with cellular targets .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring detailed mechanisms underlying its biological effects.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.